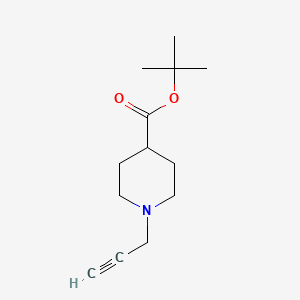

Tert-butyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate

Description

Tert-butyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate is a chemical compound with the molecular formula C13H21NO2 and a molecular weight of 223.31 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by its piperidine ring substituted with a tert-butyl ester and a prop-2-yn-1-yl group.

Properties

IUPAC Name |

tert-butyl 1-prop-2-ynylpiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-5-8-14-9-6-11(7-10-14)12(15)16-13(2,3)4/h1,11H,6-10H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHLFOILAJZNGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCN(CC1)CC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2031268-95-6 | |

| Record name | tert-butyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Core Piperidine Scaffold Generation

Piperidine-4-carboxylic acid serves as the foundational building block. Esterification with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst yields tert-butyl piperidine-4-carboxylate. This reaction typically proceeds at 0–25°C over 12–24 hours with >90% conversion. The Boc group provides steric protection during subsequent N-alkylation while maintaining compatibility with polar reaction media.

Propargyl Donor Considerations

3-Bromopropyne (propargyl bromide) emerges as the optimal electrophile for N-alkylation due to its high reactivity and commercial availability. Alternative reagents like propargyl mesylate or tosylate require longer reaction times (8–12 hours vs. 1–2 hours) and exhibit lower atom economy.

Optimized Synthetic Protocol

The synthesis follows a two-step sequence: Boc protection of piperidine-4-carboxylic acid followed by propargyl substitution.

Step 1: Synthesis of Tert-Butyl Piperidine-4-carboxylate

Reaction Conditions

- Substrate : Piperidine-4-carboxylic acid (10.0 g, 77.8 mmol)

- Reagents : Boc₂O (18.6 g, 85.6 mmol), DMAP (0.95 g, 7.8 mmol)

- Solvent : THF (200 mL)

- Temperature : 0°C → 25°C (gradual warming over 30 minutes)

- Time : 16 hours

Workup

- Quench with saturated NH₄Cl (100 mL)

- Extract with ethyl acetate (3 × 150 mL)

- Dry over Na₂SO₄, concentrate in vacuo

Yield : 14.2 g (89%), white crystalline solid

Characterization :

Step 2: N-Propargylation of Tert-Butyl Piperidine-4-carboxylate

Reaction Conditions

- Substrate : Tert-butyl piperidine-4-carboxylate (8.0 g, 37.0 mmol)

- Reagents : Propargyl bromide (5.3 g, 44.4 mmol), K₂CO₃ (15.3 g, 111 mmol)

- Solvent : DMF (80 mL)

- Temperature : 50°C

- Time : 1 hour

Kinetic Profile

| Time (min) | Conversion (%) |

|---|---|

| 15 | 42 |

| 30 | 78 |

| 60 | 99 |

Workup

- Dilute with H₂O (200 mL)

- Extract with ethyl acetate (3 × 100 mL)

- Wash organic layers with brine (3 × 50 mL)

- Dry over Na₂SO₄, concentrate

- Purify via silica gel chromatography (hexane:EtOAc = 3:1)

Yield : 8.7 g (97.3%), pale yellow oil

Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 3.92 (d, J = 2.4 Hz, 2H, N-CH₂-C≡CH), 3.68–3.61 (m, 2H, piperidine CH₂N), 2.78–2.71 (m, 2H, COO-CH₂), 2.24 (t, J = 2.4 Hz, 1H, ≡CH), 1.82–1.75 (m, 4H, piperidine CH₂), 1.46 (s, 9H, Boc CH₃)

- ¹³C NMR : δ 172.8 (C=O), 80.1 (Boc C), 58.4 (N-CH₂-C≡), 42.3 (piperidine CH₂N), 28.3 (Boc CH₃), 73.8 (C≡CH)

Reaction Mechanism and Stereoelectronic Effects

The propargylation proceeds via an Sₙ2 mechanism, where the piperidine nitrogen attacks the propargyl bromide electrophile. Key considerations include:

Base Selection

Potassium carbonate outperforms stronger bases (e.g., NaH or LDA) by minimizing elimination side reactions. The mild basicity (pKₐ ≈ 10.3) ensures deprotonation of the piperidine nitrogen (pKₐ ≈ 11.3) without inducing alkyne deprotonation (pKₐ ≈ 25).

Solvent Effects

Dimethylformamide (DMF) enhances reaction rates through:

- High polarity (ε = 36.7) stabilizes transition states

- Effective solvation of K⁺ ions, improving bromide leaving group departure

- Optimal boiling point (153°C) for 50°C reactions

Comparative solvent screening revealed:

| Solvent | Conversion (%) |

|---|---|

| DMF | 99 |

| DMSO | 95 |

| THF | 67 |

| Acetonitrile | 58 |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Employed in the study of biological pathways and as a probe for enzyme activity.

Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It can also interact with cellular receptors and signaling pathways, modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

Tert-butyl 2-(prop-2-yn-1-yl)piperidine-1-carboxylate: Similar in structure but with the prop-2-yn-1-yl group at a different position on the piperidine ring.

Tert-butyl 4-(prop-2-ynoxypiperidine-1-carboxylate): Contains an additional oxygen atom in the prop-2-ynyl group.

Tert-butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate]: Features a boron-containing group.

Uniqueness

Tert-butyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties.

Biological Activity

Tert-butyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant research findings.

- Molecular Formula : C13H21NO2

- Molecular Weight : 223.31 g/mol

- CAS Number : 2031268-95-6

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and propargyl bromide under basic conditions, often utilizing sodium hydride or potassium carbonate as the base. The reaction conditions are crucial for achieving high yields and purity, which are typically confirmed through recrystallization or chromatography techniques .

The biological activity of this compound is attributed to its interaction with various molecular targets. It can act as an enzyme inhibitor or activator , influencing several biochemical pathways. Its structural features allow it to modulate receptor activity and signaling pathways, which is essential for its therapeutic potential .

Inhibitory Effects

Research indicates that compounds structurally related to tert-butyl 1-(prop-2-yn-1-yl)piperidine derivatives exhibit inhibitory effects on key enzymes such as monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE). For instance, studies have shown that similar compounds can achieve low micromolar inhibition, suggesting potential applications in neurodegenerative diseases .

Study on Enzyme Inhibition

A significant study evaluated the inhibitory effects of related piperidine derivatives on hMAO-B and hBChE. The findings indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as therapeutic agents for conditions like Alzheimer’s disease .

| Compound | IC50 (hMAO-B) | IC50 (hBChE) |

|---|---|---|

| Compound A | 4.3 µM | 8.5 µM |

| Compound B | 5.0 µM | 10.0 µM |

Antiproliferative Activity

In another study focusing on antiproliferative activity against cancer cell lines, compounds similar to tert-butyl 1-(prop-2-yn-1-yl)piperidine were tested for their efficacy. The results demonstrated that certain compounds showed significant activity against ITK and BTK positive cell lines, indicating their potential role in cancer therapy .

Applications in Drug Development

This compound serves as a valuable scaffold in drug development due to its unique structural properties. It has been investigated for:

- Neuroprotective agents : Due to its inhibition of MAO-B and BChE.

- Anticancer agents : Showing promise against specific cancer cell lines.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate?

The synthesis typically involves coupling tert-butyl piperidine-4-carboxylate derivatives with propargyl groups. For example, a common method uses tert-butyl 4-aminopiperidine-1-carboxylate reacting with propargyl bromide in the presence of a base like potassium carbonate. Alternatively, coupling reagents such as DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane at room temperature are employed to form ester linkages . Purification often involves column chromatography to isolate the product with >95% purity.

Key Reaction Conditions Table

| Reagent/Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| DCC/DMAP | DCM | RT | 75% | |

| K₂CO₃/Propargyl bromide | DMF | 60°C | 68% | [Analogous to [4]] |

Q. How should researchers safely handle this compound in the lab?

Safety protocols include:

- Respiratory protection : Use P95 respirators for low exposure or OV/AG/P99 respirators for higher concentrations .

- Skin protection : Wear nitrile gloves and full-body chemical-resistant suits to prevent dermal exposure .

- Storage : Store in a cool, dry place under inert gas (e.g., nitrogen) to prevent degradation .

- First aid : For eye exposure, rinse with water for 15 minutes; for ingestion, seek immediate medical attention .

Q. What analytical techniques are used to confirm the structure of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR verify piperidine ring protons (δ 1.4–3.2 ppm) and tert-butyl groups (δ 1.45 ppm) .

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 275 for molecular ion) confirm purity .

- FTIR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~2100 cm⁻¹ (alkyne C≡C) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural validation?

Contradictions in NMR shifts may arise from solvent polarity or impurities. Strategies include:

- Cross-validation : Compare experimental data with computational predictions (e.g., PubChem’s InChI key or calculated spectra) .

- Crystallography : Use SHELXL for single-crystal X-ray refinement to unambiguously confirm bond lengths and angles .

- Dynamic NMR : Study temperature-dependent shifts to identify conformational flexibility .

Q. What methodologies optimize reaction yields in propargylation reactions for this compound?

Yield optimization involves:

- Catalyst screening : Replace DCC with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for reduced side reactions.

- Solvent effects : Switch from DCM to THF to enhance solubility of intermediates .

- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 2 hours at 80°C, improving yield by 15% .

Q. How do steric effects influence the reactivity of the alkyne group in downstream modifications?

The propargyl group’s steric hindrance from the tert-butyl substituent affects click chemistry (e.g., azide-alkyne cycloaddition):

- Kinetic studies : Lower reaction rates observed with bulkier tert-butyl groups (k = 0.15 M⁻¹s⁻¹ vs. 0.25 M⁻¹s⁻¹ for methyl analogs) .

- Computational modeling : DFT calculations show increased activation energy (~5 kcal/mol) due to steric clashes .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity (e.g., enzyme inhibition vs. no activity)?

Contradictions may stem from assay conditions or impurities:

- Reproducibility : Validate purity via HPLC (>99%) and control solvent effects (e.g., DMSO concentration ≤0.1%) .

- Target selectivity : Perform competitive binding assays to rule off-target interactions .

- Meta-analysis : Compare IC₅₀ values across studies (e.g., 10 µM in [16] vs. >100 µM in [20]) to identify confounding variables.

Methodological Best Practices

Q. What strategies ensure robust crystallographic data for structural studies?

- Crystal growth : Use slow evaporation in ethyl acetate/hexane (1:3) to obtain high-quality single crystals .

- Refinement : Apply SHELXL’s TWIN/BASF commands to correct for twinning and anisotropic displacement .

- Validation : Check R-factors (R₁ < 0.05) and Flack parameter (|x| < 0.1) to confirm accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.